molecular formula C28H25F3N3O3 B605637 4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid CAS No. 1196045-28-9

4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid

Cat. No. B605637
CAS RN: 1196045-28-9
M. Wt: 508.52
InChI Key: POKUDYZSNVABIO-UAPYVXQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a quinoline ring, an indole ring, a trifluoromethyl group, and a carboxylic acid group.

Scientific Research Applications

Indole Synthesis and Medicinal Chemistry Applications

Research in indole synthesis, such as the work by Taber and Tirunahari (2011), highlights the importance of indole alkaloids and the development of new methods for their synthesis. Indole and its derivatives have significant medicinal chemistry applications, ranging from anticancer agents to anti-infectives (Taber & Tirunahari, 2011). The compound , with its indole and quinoline moieties, could potentially be used in similar contexts, emphasizing the synthesis of biologically active molecules.

Quinoline and Its Derivatives as Corrosion Inhibitors

Quinoline derivatives have been identified as effective anticorrosive materials due to their ability to form stable chelating complexes with metallic surfaces. This property is particularly relevant in industrial applications where corrosion resistance is critical (Verma, Quraishi, & Ebenso, 2020). Given the structural complexity of the compound , incorporating quinoline and carboxylic acid functionalities, it could be explored for similar applications in corrosion inhibition.

Biocatalyst Inhibition by Carboxylic Acids

The role of carboxylic acids in microbial inhibition is well-documented, with research by Jarboe et al. (2013) discussing how such compounds can affect microbial cell membranes and internal pH, impacting the robustness of engineered microbes (Jarboe, Royce, & Liu, 2013). The presence of a carboxylic acid group in the compound under discussion may lend itself to similar studies in microbial resistance and tolerance, offering insights into the development of more robust microbial strains for industrial bioprocessing.

Future Directions

ASP7657 has shown promise in pharmacological studies, particularly in its ability to attenuate albuminuria in type 2 diabetic mice . This suggests potential applications in the treatment of conditions related to prostaglandin E2 (PGE2) receptor subtype EP4 .

properties

IUPAC Name

4-[[[1-(quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F3N3O3/c29-28(30,31)21-13-20-11-12-34(16-22-10-9-18-3-1-2-4-24(18)33-22)25(20)23(14-21)26(35)32-15-17-5-7-19(8-6-17)27(36)37/h1-4,9-14,17,19H,5-8,15-16H2,(H,32,35)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDTYYZZYCVTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)C2=C3C(=CC(=C2)C(F)(F)F)C=CN3CC4=NC5=CC=CC=C5C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid
Reactant of Route 3
4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid
Reactant of Route 4
4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid
Reactant of Route 5
4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid

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